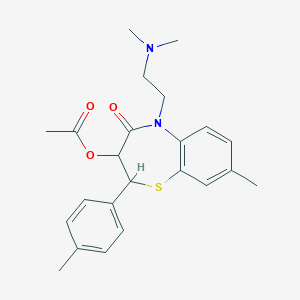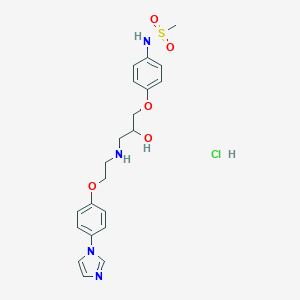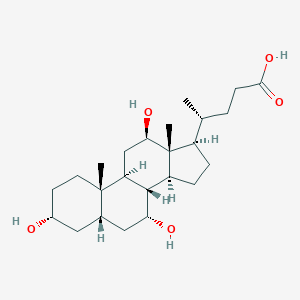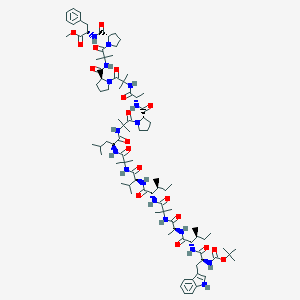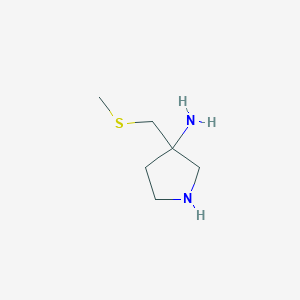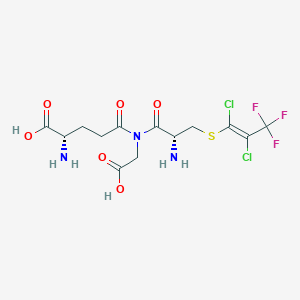
S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione (DCTP) is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DCTP is a glutathione S-transferase inhibitor that has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione inhibits the activity of GSTs by binding to the active site of the enzyme. GSTs catalyze the conjugation of glutathione to electrophilic compounds, which facilitates their elimination from the body. Inhibition of GSTs by S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione results in the accumulation of electrophilic compounds, leading to increased oxidative stress and DNA damage. This, in turn, leads to the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a GST inhibitor, S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Furthermore, S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione has been shown to induce the expression of various genes involved in apoptosis, DNA damage response, and cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it readily available for research. Furthermore, S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione has been extensively studied in various cancer cell lines, making it a useful tool for cancer research. However, S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione has several limitations. It is a synthetic compound that may not accurately reflect the physiological conditions of the body. Furthermore, the toxicity and pharmacokinetics of S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione are not well-understood, which limits its potential for clinical applications.
Orientations Futures
There are several future directions for the research of S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione. One potential direction is the development of S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione derivatives with improved pharmacokinetic and toxicity profiles. Another potential direction is the investigation of the role of S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione in other diseases, such as neurodegenerative diseases and inflammatory diseases. Furthermore, the combination of S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione with other cancer therapies, such as immunotherapy, may enhance its efficacy and reduce toxicity. Finally, the development of novel drug delivery systems for S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione may improve its clinical potential.
Méthodes De Synthèse
S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione is synthesized by reacting 1,2-dichloro-3,3,3-trifluoropropene with glutathione in the presence of a catalyst. The reaction is carried out in an organic solvent at room temperature and takes several hours to complete. The resulting product is purified using chromatography to obtain pure S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione. The synthesis method of S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione is well-established and has been used in various scientific studies.
Applications De Recherche Scientifique
S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione has been extensively studied for its potential applications in cancer research. Glutathione S-transferases (GSTs) are enzymes that play a critical role in the detoxification of carcinogens. Inhibition of GSTs has been shown to sensitize cancer cells to chemotherapy and radiation therapy. S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione has been shown to inhibit GST activity and enhance the efficacy of chemotherapy and radiation therapy in various cancer cell lines. Furthermore, S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
122652-97-5 |
|---|---|
Nom du produit |
S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione |
Formule moléculaire |
C13H16Cl2F3N3O6S |
Poids moléculaire |
470.2 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-2-amino-3-[(E)-1,2-dichloro-3,3,3-trifluoroprop-1-enyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H16Cl2F3N3O6S/c14-9(13(16,17)18)10(15)28-4-6(20)11(25)21(3-8(23)24)7(22)2-1-5(19)12(26)27/h5-6H,1-4,19-20H2,(H,23,24)(H,26,27)/b10-9-/t5-,6-/m0/s1 |
Clé InChI |
KDFMEOFBRCYNKT-BURXGOFRSA-N |
SMILES isomérique |
C(CC(=O)N(CC(=O)O)C(=O)[C@H](CS/C(=C(/C(F)(F)F)\Cl)/Cl)N)[C@@H](C(=O)O)N |
SMILES |
C(CC(=O)N(CC(=O)O)C(=O)C(CSC(=C(C(F)(F)F)Cl)Cl)N)C(C(=O)O)N |
SMILES canonique |
C(CC(=O)N(CC(=O)O)C(=O)C(CSC(=C(C(F)(F)F)Cl)Cl)N)C(C(=O)O)N |
Synonymes |
DCTFPG S-(1,2-dichloro-3,3,3-trifluoro-1-propenyl)glutathione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



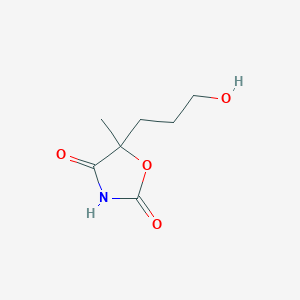
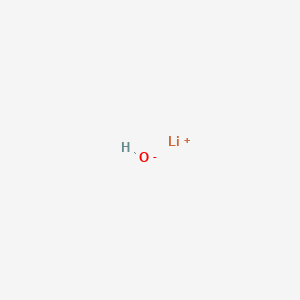
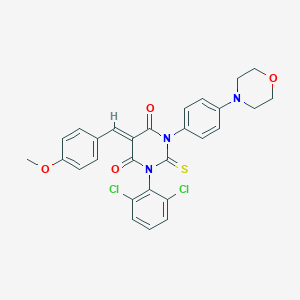
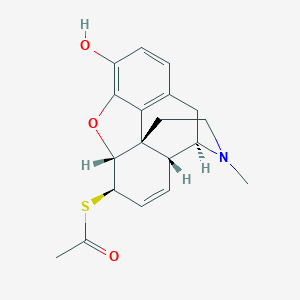
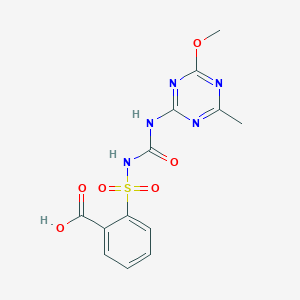
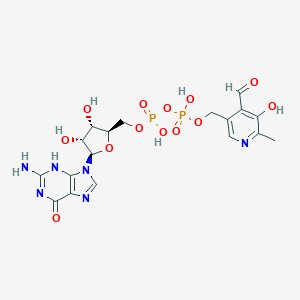
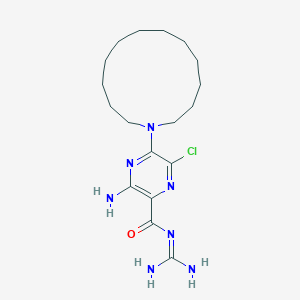
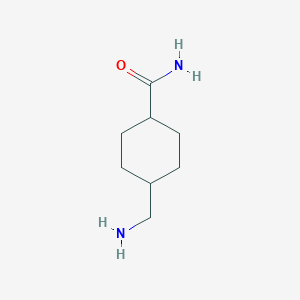
![3-[(2S,3S)-18-(2-Aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid](/img/structure/B56347.png)
